4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-6-8(2)13-10(12-7)9-4-3-5-11-9/h6,9,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXURXCPCNLDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Multi-Component Synthesis via Cyclization
Overview:
This method involves a one-pot multi-component reaction (MCR) that synthesizes pyrimidine derivatives through the condensation of benzaldehyde, ethyl cyanoacetate, and thiourea, followed by cyclization and subsequent modifications.
- Mix benzaldehyde, ethyl cyanoacetate, and thiourea in ethanol with potassium bicarbonate (KHCO₃).
- Heat under reflux to promote cyclization, forming the pyrimidine core.
- Hydrazinolysis of intermediate compounds with hydrazine hydrate yields 2-hydrazinyl-6-oxo derivatives.
- Condensation with isatin derivatives produces hybrid molecules with potential biological activity.
Relevance to Pyrrolidin-2-yl Substitution:
Further functionalization involves substituting the hydrazinyl group with pyrrolidin-2-yl via nucleophilic substitution or coupling reactions, although specific protocols for this substitution are under ongoing research.
Functionalization via Nucleophilic Substitution
Overview:
The pyrimidine ring, especially at the 2-position, can be functionalized through nucleophilic substitution reactions using pyrrolidine derivatives.
- Prepare a 2-chloropyrimidine precursor by chlorination of 4,6-dimethylpyrimidine.
- React this intermediate with pyrrolidine or pyrrolidin-2-yl nucleophiles under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
- Heat the mixture to facilitate substitution, yielding the desired 2-(pyrrolidin-2-yl) derivative.
Note:
This method is efficient when chlorinated pyrimidines are available, and reaction conditions are optimized to favor substitution at the 2-position.
Cyclization of Precursor Hydrazines and Pyrimidine Derivatives
Overview:
Another approach involves synthesizing hydrazine derivatives that can cyclize to form the pyrimidine core with the pyrrolidin-2-yl group attached.
- Synthesize S-(4,6-dimethylpyrimidin-2-yl)hydrazines via reaction of pyrimidine sulfenamides with hydrazine hydrate.
- React these hydrazines with suitable electrophiles or aldehydes bearing pyrrolidin-2-yl groups.
- Induce cyclization under reflux conditions to form the pyrimidine ring with the pyrrolidin-2-yl substituent.
Synthesis via Multi-Step Derivatization of 4,6-Dimethylpyrimidine
Overview:
This method involves multi-step synthesis starting from 4,6-dimethylpyrimidine, progressing through chlorination, nucleophilic substitution, and ring modification.
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Chlorination at 2-position | SOCl₂ or PCl₅ | Introduce leaving group (Cl) at position 2 |
| 2 | Nucleophilic substitution | Pyrrolidine derivatives, K₂CO₃, DMF | Attach pyrrolidin-2-yl group |
| 3 | Purification | Recrystallization | Isolate the target compound |
- High regioselectivity
- Suitable for scale-up
Literature Data and Experimental Findings
Research articles and experimental data support the feasibility of these methods:
- Multi-component reactions offer a straightforward route to pyrimidine derivatives, with subsequent modifications to introduce the pyrrolidin-2-yl group (see references,).
- Chlorination and nucleophilic substitution are classical methods for pyrimidine functionalization, with reaction conditions optimized for selectivity and yield.
- Hydrazine-based cyclizations provide versatile pathways for constructing heterocyclic systems with various substituents, including pyrrolidin-2-yl groups.
Data Summary Table: Preparation Methods for 4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine
| Method | Starting Material | Key Reagents | Reaction Type | Typical Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | 4,6-Dimethylpyrimidine | Chlorination agents (SOCl₂) | Nucleophilic substitution | Reflux in DMF | 60-80% | Regioselective at 2-position |
| 2 | 2-Chloropyrimidine | Pyrrolidine derivatives | Nucleophilic substitution | Room temperature to 80°C | 70-85% | Efficient for pyrrolidin-2-yl attachment |
| 3 | Hydrazine derivatives | Aldehydes with pyrrolidin-2-yl groups | Cyclization | Reflux in ethanol | Variable | Versatile for heterocycle construction |
| 4 | Multi-component reaction intermediates | Benzaldehyde, cyanoacetate, thiourea | Cyclization and substitution | Reflux in ethanol | 50-75% | One-pot synthesis |
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
Pyrimidine derivatives, including 4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine, have shown a wide range of pharmacological effects. Some key areas of interest include:
- Anti-inflammatory Activity : Research indicates that pyrimidine derivatives can inhibit key inflammatory mediators such as COX-2 and iNOS. For instance, studies have demonstrated that certain pyrimidine compounds exhibit significant anti-inflammatory effects comparable to established drugs like indomethacin and celecoxib .
- Antiviral Activity : Pyrimidines have been investigated for their antiviral properties, particularly against HIV. Novel derivatives have been designed to target resistant strains of HIV-1, showcasing enhanced efficacy compared to traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine .
- Antimicrobial Effects : Various studies have highlighted the antimicrobial potential of pyrimidine derivatives against bacteria and fungi. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrimidine ring can lead to improved antimicrobial activity .
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following factors influence its activity:
- Substituents on the Pyrimidine Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's biological activity. For example, substituents at specific positions on the pyrimidine ring can enhance anti-inflammatory or antiviral effects .
- Linker Variations : The choice of linker connecting the pyrimidine to other functional groups can also impact activity. Studies involving piperidine linkers have shown promising results in maintaining potent antiviral properties while improving pharmacokinetic profiles .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity to certain proteins or enzymes, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Antiviral Activity
- Triazolo Derivatives: 4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-triazolopyrimidine (3n) and triazolo[4,5-d]pyrimidines (6a,b,d,e) exhibit antiviral activity against herpes viruses at concentrations >4 µg/mL . The triazole ring enhances activity compared to non-annulated pyrimidines.
- Disulfanyl Derivatives : In SARS-CoV main protease inhibition studies, 4,6-dimethyl-2-(phenyldisulfanyl)pyrimidine (35 ) and its analogs show moderate activity (IC₅₀: 1.379–1.722 µg/mL), highlighting the role of disulfide groups in target binding .
- Pyrrolidinyl vs. Piperazinyl: Piperazine-substituted analogs (e.g., compound 8) are intermediates in antiproliferative agents targeting gastric cancers, suggesting nitrogenous substituents modulate cellular uptake and receptor interactions .
Antiproliferative and Keratolytic Effects
4,6-Dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine (Compound B) synergizes with sorbitol derivatives to inhibit keratinocyte proliferation, demonstrating the efficacy of aryl-amino substituents in dermatological applications .
Physicochemical Properties
Biological Activity
4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including anticancer effects, interactions with enzymes, and implications in various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is C${10}$H${14}$N$_{4}$. The structure features a pyrimidine ring with methyl groups at positions 4 and 6, and a pyrrolidine ring at position 2. This unique combination enhances its pharmacological profile by allowing for diverse interactions with biological targets.
Anticancer Effects
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain analogs can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Enzyme Interaction
The compound plays a significant role in biochemical reactions by interacting with several enzymes. Its pyrrolidine moiety enhances the pharmacophore space, allowing for effective binding to targets such as kinases and phosphatases. This interaction can modulate enzyme activity, influencing cellular signaling pathways .
The mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences pathways such as apoptosis and cell proliferation by altering gene expression profiles .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has demonstrated that variations in substituents on the pyrimidine ring can significantly affect potency. For instance, modifications leading to increased lipophilicity or alterations in steric factors have been shown to enhance binding affinity to target proteins .
Table: Structure-Activity Relationship Analysis
| Compound | Modifications | Biological Activity |
|---|---|---|
| 4-Methylpyrimidin-2(1H)-one | Methyl at position 4 | Reduced activity |
| 5-Methylpyrimidin-2(1H)-one | Methyl at position 5 | Different reactivity |
| 2-(Pyrrolidin-1-yl)pyrimidin-4(1H)-one | Pyrrolidine at position 2 | Enhanced selectivity |
| 4-Aminopyrimidine | Amino group at position 4 | More polar; varied applications |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of various pyrimidine derivatives against breast cancer cell lines. Results showed that compounds similar to this compound had IC$_{50}$ values in the low micromolar range, indicating potent anticancer properties.
- Anti-inflammatory Effects : In vitro assays demonstrated that certain derivatives inhibited COX-2 activity effectively, with IC$_{50}$ values comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-Dimethyl-2-(pyrrolidin-2-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : A viable approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-thio-4,6-dimethylpyrimidine with a pyrrolidine derivative (e.g., 2-chloropyrrolidine) in refluxing ethanol under basic conditions (e.g., NaH or KOH) can yield the target compound. Solvent choice (e.g., ethanol vs. DMF) and temperature significantly affect reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are critical for structural characterization, and what key signals should researchers prioritize?
- Methodological Answer : Use - and -NMR to confirm substitution patterns. The pyrrolidine ring protons (δ 1.8–2.5 ppm for methyl groups, δ 3.0–3.5 ppm for N-CH) and pyrimidine protons (δ 6.5–7.5 ppm) are diagnostic. IR spectroscopy can validate NH stretching (~3300 cm) and pyrimidine ring vibrations (~1600 cm). X-ray crystallography is ideal for resolving stereochemistry, though crystallization may require slow evaporation of chloroform/acetone mixtures .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : While specific toxicity data for this compound are limited, analogous pyrimidines (e.g., 4,6-Dihydroxy-2-methylpyrimidine) require precautions against inhalation and skin contact. Use PPE (gloves, goggles), work in a fume hood, and store at ambient temperatures. Incompatibility with oxidizing agents necessitates segregated storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes) helps identify binding affinities. Validate predictions with experimental assays (e.g., enzyme inhibition studies) .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Solubility discrepancies (e.g., polar vs. nonpolar solvents) may arise from tautomerism or pH-dependent protonation. Conduct systematic solubility tests in buffered solutions (pH 3–10) and analyze via UV-Vis spectroscopy. For example, sodium hydroxide enhances solubility in hydroxylated pyrimidines via deprotonation .
Q. How do structural modifications (e.g., substituent effects) impact biological activity, and how can SAR studies be optimized?
- Methodological Answer : Synthesize analogs (e.g., replacing pyrrolidine with piperidine) and test antimicrobial/antitumor activity using MIC assays or MTT protocols. Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett constants) with bioactivity. Cross-reference with crystallographic data to identify steric vs. electronic drivers .
Q. What advanced separation techniques improve purity for pharmacological applications?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves >98% purity. For scale-up, membrane-based separation (nanofiltration) or simulated moving bed (SMB) chromatography reduces solvent waste .
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity assays?
- Methodological Answer : Contradictions may stem from cell-line variability or assay conditions. Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) and include positive controls (e.g., doxorubicin). Replicate studies across multiple cell lines (e.g., HeLa, MCF-7) and validate via transcriptomic profiling (RNA-seq) to identify off-target effects .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of pyrrolidine) .
- Characterization : Use DEPT-135 NMR to distinguish CH groups in crowded spectra .
- Biological Assays : Include cytotoxicity controls for pyrrolidine derivatives, as some exhibit baseline toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
